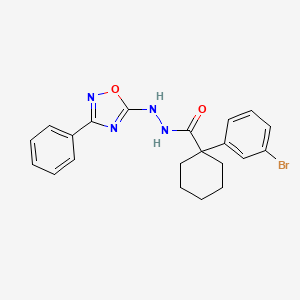
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "compound X" and is used as a research tool in the field of drug discovery.
作用机制
The mechanism of action of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in the development and progression of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
实验室实验的优点和局限性
One of the major advantages of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is its versatility as a research tool. It can be used in a variety of laboratory experiments to study the mechanisms of disease and develop new treatments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could focus on the development of new compounds that are based on the structure of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide, with the goal of improving its effectiveness and reducing its toxicity.
Conclusion:
In conclusion, (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is a valuable research tool in the field of drug discovery. Its potential applications in the treatment of various diseases make it an important area of research for the scientific community. As research continues, it is likely that new applications and potential uses for this compound will be discovered.
合成方法
The synthesis of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is a complex process that involves multiple steps. The most commonly used method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method has been shown to be effective in producing high yields of the compound.
科学研究应用
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide has been used extensively in scientific research as a tool for drug discovery. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13(2)20(26-12-15-6-3-4-8-17(15)22(26)28)21(27)25-16-10-14-7-5-9-18(23)19(14)24-11-16/h3-11,13,20H,12H2,1-2H3,(H,25,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMOUCCUDSZVAM-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CN=C2C(=C1)C=CC=C2F)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CN=C2C(=C1)C=CC=C2F)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)

![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
![N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)
![N-ethyl-1-[4-[(3-methoxyphenyl)methyl]-5-(1H-pyrrol-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B7431267.png)
![N-[(2S)-1-[(5-chloro-2-methoxypyrimidin-4-yl)amino]propan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7431274.png)
![3-(4-fluorophenyl)-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7431281.png)
![6-(3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7431285.png)
![N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine](/img/structure/B7431291.png)
![1-methyl-N-[[1-(5-methyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7431294.png)
![N-[2-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B7431302.png)
![2-methoxy-N-methyl-N-[1-(2,5,6-trimethylpyrimidin-4-yl)piperidin-4-yl]propanamide](/img/structure/B7431307.png)
![[(3aR,6aS)-2-(2-methoxy-6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B7431309.png)